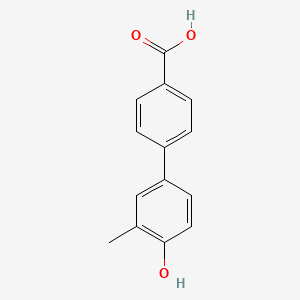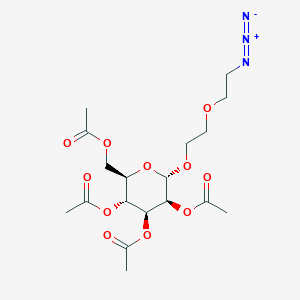
5-Propyl-2,5-octanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-2,5-octanediol (5-POD) is a synthetic, non-toxic, biocompatible, and biodegradable polyol compound. It is a versatile and important chemical building block for the synthesis of various polymers, surfactants, and other compounds for a wide range of applications. 5-POD is also used as a solvent, stabilizer, and lubricant in various industrial and consumer products. In recent years, 5-POD has gained considerable attention due to its potential applications in various fields, such as biomedical research and drug delivery.
Wissenschaftliche Forschungsanwendungen
5-Propyl-2,5-octanediol has a wide range of applications in various scientific research fields. It has been used as a stabilizer for proteins, as a solubilizing agent for drug delivery, as a surfactant for emulsion formation, and as a lubricant for medical devices. It has also been used as a substrate for enzymatic reactions, as a substrate for cell culture, and as a surfactant for drug delivery. Moreover, 5-Propyl-2,5-octanediol has been used in the synthesis of polymers, surfactants, and other compounds for various biomedical applications.
Wirkmechanismus
The mechanism of action of 5-Propyl-2,5-octanediol is based on its ability to interact with proteins and other biomolecules. It can interact with proteins by forming hydrogen bonds and hydrophobic interactions, which can lead to a conformational change of the proteins. This conformational change can result in changes in the protein's activity and function. In addition, 5-Propyl-2,5-octanediol can interact with other biomolecules, such as lipids and carbohydrates, and can affect their structure and function.
Biochemical and Physiological Effects
5-Propyl-2,5-octanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to modulate the expression of genes, and to affect cell proliferation and differentiation. In addition, 5-Propyl-2,5-octanediol has been shown to affect the permeability of cell membranes, to modulate the activity of transporters, and to affect the activity of signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Propyl-2,5-octanediol in lab experiments is its non-toxic and biocompatible nature. It is also highly soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, 5-Propyl-2,5-octanediol is relatively stable and has a low vapor pressure, making it suitable for use in a variety of lab experiments. However, 5-Propyl-2,5-octanediol can be toxic to some organisms, and it can interact with proteins and other biomolecules, which can affect the results of experiments.
Zukünftige Richtungen
The potential applications of 5-Propyl-2,5-octanediol are vast, and there are many potential future directions for research. One potential direction is the use of 5-Propyl-2,5-octanediol as a drug delivery system. 5-Propyl-2,5-octanediol can be used to solubilize drugs and to target specific tissues and organs. Another potential direction is the use of 5-Propyl-2,5-octanediol as a substrate for enzymatic reactions, as a stabilizer for proteins, and as a surfactant for emulsion formation. Additionally, 5-Propyl-2,5-octanediol can be used to synthesize polymers, surfactants, and other compounds for various biomedical applications. Finally, 5-Propyl-2,5-octanediol can be used as a lubricant for medical devices and as a stabilizer for cell culture.
Synthesemethoden
5-Propyl-2,5-octanediol can be synthesized by a variety of methods, such as the reaction of propylene oxide with 2,5-octanediol, the reaction of propylene oxide with 2,5-octanediol in the presence of a base, and the reaction of propylene oxide with 2,5-octanediol in the presence of an acid catalyst. The most common method of synthesis is the reaction of propylene oxide with 2,5-octanediol in the presence of a base. This reaction produces 5-Propyl-2,5-octanediol in high yields with a good selectivity.
Eigenschaften
IUPAC Name |
5-propyloctane-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)9-6-10(3)12/h10,12-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXTOWSNSTUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2,5-octanediol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)




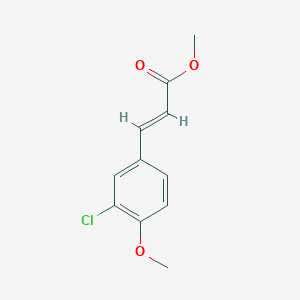
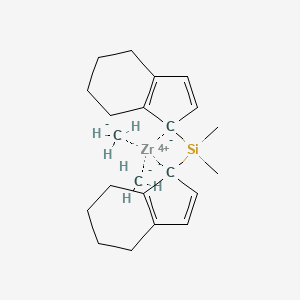
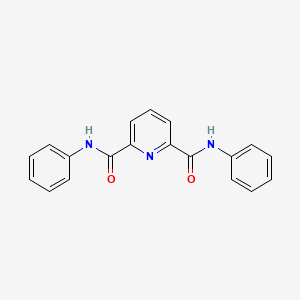

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

